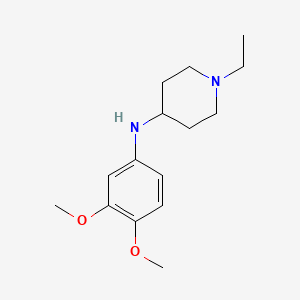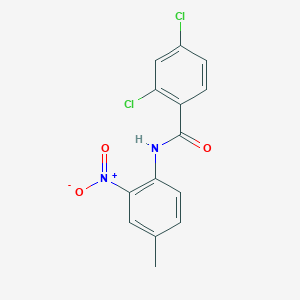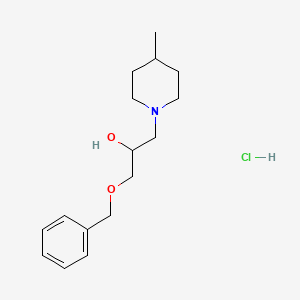
N-(3,4-dimethoxyphenyl)-1-ethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-1-ethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenyl group and an ethylamine group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-ethylpiperidin-4-amine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The reaction conditions are optimized to minimize the formation of by-products and to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-ethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halides, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or thiolated derivatives.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-1-ethylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin levels. This interaction leads to changes in neurotransmitter release and uptake, which can result in various pharmacological effects. The exact pathways and molecular targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
N-(3,4-dimethoxyphenyl)-1-ethylpiperidin-4-amine can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features but different pharmacological properties.
Mescaline: A naturally occurring compound with a similar 3,4-dimethoxyphenyl group but with additional methoxy substitution at the 5-position.
N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: A related compound used as a corrosion inhibitor with different functional groups and applications
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-ethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-17-9-7-12(8-10-17)16-13-5-6-14(18-2)15(11-13)19-3/h5-6,11-12,16H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKVLFJIPPSYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]oxy}benzoate](/img/structure/B5075498.png)
![2-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B5075502.png)
![N-[4-(2,2-diphenylacetamido)phenyl]furan-2-carboxamide](/img/structure/B5075503.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5075536.png)
![1-[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5075543.png)
![4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride](/img/structure/B5075553.png)
![N-(3-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5075559.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5075570.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5075574.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5075589.png)
![2-[butyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5075601.png)
